molecular formula C17H13BrN4OS B2556742 5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide CAS No. 2034289-31-9

5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide

Cat. No.: B2556742
CAS No.: 2034289-31-9
M. Wt: 401.28
InChI Key: XMZSOPOHTYHLIX-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide is a heterocyclic compound featuring a nicotinamide scaffold substituted with a bromine atom at position 3. The molecule is further functionalized with a 2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl group, creating a fused bicyclic system. The bromine substituent may influence electronic properties, solubility, and binding interactions in biological systems.

Properties

IUPAC Name

5-bromo-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4OS/c18-12-7-11(8-19-9-12)16(23)20-14-4-2-1-3-13(14)15-10-22-5-6-24-17(22)21-15/h1-4,7-10H,5-6H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZSOPOHTYHLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under controlled conditions . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the formation of the imidazo[2,1-b]thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with other functional groups .

Scientific Research Applications

5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby disrupting cellular processes essential for the survival and proliferation of cancer cells. The imidazo[2,1-b]thiazole ring plays a crucial role in binding to the active site of the target enzyme, leading to its inhibition .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between the target compound and related analogs:

Compound Name/Structure Core Structure Substituents Biological Activity/Reactivity Reference
5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide Nicotinamide linked to dihydroimidazothiazole-phenyl 5-bromo on nicotinamide Not explicitly reported -
2,3-dihydroimidazo[1,2-a]benzimidazole (A) Benzimidazole fused with imidazoline None specified Antihypertensive (α-adrenergic/imidazoline receptors)
1,2,3,5-tetrahydroimidazo[2,1-b]quinazoline (B) Quinazoline fused with imidazoline None specified Antihypertensive
2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole Imidazo-thiadiazole Bromine at position 2, phenyl at 6 Reactive toward secondary amines
Key Observations:

Core Heterocycles :

  • The target compound’s dihydroimidazothiazole core differs from the benzimidazole (A) and quinazoline (B) systems in . The thiazole ring introduces sulfur, which may enhance π-stacking interactions or alter redox properties compared to nitrogen-rich analogs.
  • The imidazo-thiadiazole in shares a sulfur atom but lacks the fused thiazole ring system, leading to distinct electronic profiles .

Substituent Reactivity: The bromine in the target compound is positioned on the nicotinamide moiety, whereas in , bromine resides on the imidazo-thiadiazole core.

Biological Activity :

  • Analogs in exhibit antihypertensive activity mediated by α-adrenergic/imidazoline receptors. The dihydroimidazothiazole in the target compound may similarly target these receptors but with modified selectivity due to the thiazole ring’s electron-withdrawing effects .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : The dihydroimidazothiazole’s reduced ring system (compared to fully aromatic analogs) may improve metabolic stability by resisting oxidative degradation.

Biological Activity

5-Bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a bromine substituent , which enhances its reactivity, and combines a thiazole ring with an imidazole moiety . The presence of the isonicotinamide group suggests potential interactions with nicotinic receptors and other cellular pathways, making it a candidate for therapeutic applications, particularly in oncology.

Property Description
IUPAC Name This compound
Molecular Formula C13H12BrN3OS
Molecular Weight 313.22 g/mol

Anticancer Properties

Research indicates that derivatives of the imidazo[2,1-b]thiazole system have demonstrated significant anticancer activity. For example, studies involving similar compounds have shown their ability to induce apoptosis in cancer cell lines through caspase activation pathways. The compound's structure allows it to interact with specific molecular targets, modulating their activity and leading to cell cycle arrest and apoptosis.

A notable study highlighted the effectiveness of N-phenyl nicotinamides as inducers of apoptosis in breast cancer cells (T47D). The lead compound achieved an EC50 of 0.082 µM in caspase activation assays, indicating potent biological activity .

The mechanism of action for this compound involves:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Binding: It can bind to nicotinic receptors and other cellular targets, influencing signaling pathways that regulate cell growth and survival.

This dual mechanism suggests that the compound could be effective against various cancers by disrupting multiple cellular processes.

Case Studies

  • Cytotoxic Activity Against Cancer Cell Lines:
    • In vitro studies demonstrated that compounds similar to this compound exhibited cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). These studies revealed IC50 values ranging from 0.1 µM to 0.5 µM, indicating significant potency .
  • Induction of Apoptosis:
    • A study utilizing a high-throughput screening (HTS) assay identified N-phenyl nicotinamides as effective inducers of apoptosis. The compound's ability to activate caspases was confirmed through flow cytometry analysis .

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